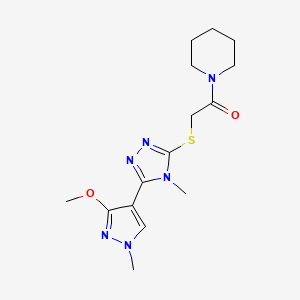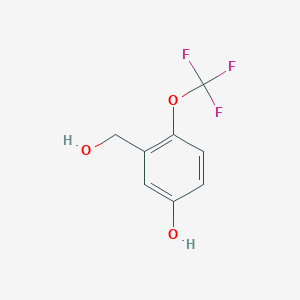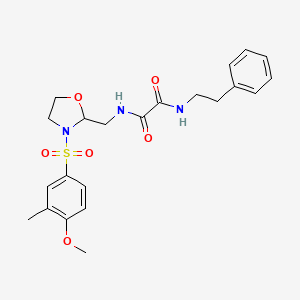![molecular formula C8H9F2NO B2766736 [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol CAS No. 2260932-23-6](/img/structure/B2766736.png)
[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol” is a chemical compound with the CAS Number: 2260932-23-6. It is closely related to “[6-(1,1-difluoroethyl)pyridin-2-yl]methanamine” which has the CAS Number: 1780830-33-2 . The latter has a molecular weight of 172.18 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “[6-(1,1-difluoroethyl)pyridin-2-yl]methanamine” is 1S/C8H10F2N2/c1-8(9,10)7-4-2-3-6(5-11)12-7/h2-4H,5,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[6-(1,1-difluoroethyl)pyridin-2-yl]methanamine”, a related compound, is a liquid at room temperature . It has a molecular weight of 172.18 .Aplicaciones Científicas De Investigación
Electrocatalytic CO2 Reduction
Pyridinium and its substituted derivatives, similar in structure to [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol, are effective homogeneous electrocatalysts for reducing carbon dioxide to methanol and other reduced products. These catalysts operate through a multielectron, multiproton reduction pathway, demonstrating the potential for converting CO2 into valuable chemicals like methanol with high faradaic yields. The process highlights the role of pyridinium radicals in reducing intermediate products, providing insights into the development of efficient catalysts for CO2 reduction (Cole et al., 2010).
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to this compound have been reported, showcasing their potential in forming stable crystal structures with interesting properties. For example, the unexpected formation of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol through a condensation reaction highlights the reactivity and structural diversity achievable with pyridin-2-yl derivatives. These findings contribute to the understanding of molecular and crystalline structures, facilitating the design of new materials and molecules with specific characteristics (Percino et al., 2005).
Catalysis and Polymer Chemistry
2-(Pyridin-2-yl)ethanol, a related compound, serves as a protective group for carboxylic acids in polymer chemistry, showcasing its utility in the synthesis and functionalization of polymers. This application emphasizes the versatility of pyridin-2-yl derivatives in chemical synthesis, providing a pathway for producing polymers with specific properties through controlled polymerization and post-polymerization modifications. The commercial availability and relatively low cost of 2-(pyridin-2-yl)ethanol underscore its potential for widespread use in the polymer community (Elladiou & Patrickios, 2012).
Material Science and Luminescence
Pyridin-2-yl derivatives have been explored in the synthesis of luminescent coordination polymers, demonstrating the role of these compounds in developing materials with desirable optical properties. The ability to form metal-organic frameworks with strong fluorescence at room temperature opens avenues for applications in sensing, imaging, and light-emitting devices. Such studies highlight the potential of pyridin-2-yl methanol derivatives in material science, particularly in designing new luminescent materials (Jiang et al., 2004).
Safety and Hazards
“[6-(1,1-difluoroethyl)pyridin-2-yl]methanamine” has several hazard statements including H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[6-(1,1-difluoroethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)7-4-2-3-6(5-12)11-7/h2-4,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXRFWZKMGPPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-acetyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2766660.png)
![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea](/img/structure/B2766666.png)
![2-[(2R)-oxetan-2-yl]ethan-1-ol](/img/structure/B2766669.png)

![1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2766673.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766674.png)


